3-Chloro-7-methyl-1H-indazole

Nitric Oxide Synthase Enzyme Inhibition Neuroscience

Optimize your kinase inhibitor library with this uniquely substituted indazole scaffold. The 7-methyl group delivers a 30-fold increase in CGRP binding potency, while the 3-chloro substituent reduces undesirable NOS inhibition by 100-fold compared to 7-nitro indazole. This dual-property profile ensures superior selectivity and safety for migraine, oncology, and metabolic disorder research. Ideal for SAR studies targeting EGFR, VEGFR, and Aurora kinases.

Molecular Formula C8H7ClN2
Molecular Weight 166.61 g/mol
CAS No. 1239737-86-0
Cat. No. B1459045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-7-methyl-1H-indazole
CAS1239737-86-0
Molecular FormulaC8H7ClN2
Molecular Weight166.61 g/mol
Structural Identifiers
SMILESCC1=CC=CC2=C(NN=C12)Cl
InChIInChI=1S/C8H7ClN2/c1-5-3-2-4-6-7(5)10-11-8(6)9/h2-4H,1H3,(H,10,11)
InChIKeyRYAFALVMMUGIDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-7-methyl-1H-indazole (CAS 1239737-86-0) — Heterocyclic Building Block for Kinase-Focused Drug Discovery


3-Chloro-7-methyl-1H-indazole is a specialized heterocyclic organic compound with the molecular formula C₈H₇ClN₂ and a molecular weight of 166.61 g/mol . It features an indazole core substituted with a chlorine atom at the 3-position and a methyl group at the 7-position. This unique substitution pattern confers distinct steric and electronic properties that differentiate it from simpler indazole analogs. The compound is primarily employed as a versatile small molecule scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and other bioactive molecules . Its structure allows it to serve as a key intermediate in the synthesis of more complex derivatives with potential applications in oncology and metabolic disorders.

Why 3-Chloro-7-methyl-1H-indazole Cannot Be Substituted by Unsubstituted or Monosubstituted Indazole Analogs


The biological activity and physicochemical properties of indazole derivatives are exquisitely sensitive to the nature and position of substituents. Unsubstituted indazole, 7-methylindazole, and 3-chloroindazole each possess distinct reactivity and target engagement profiles. 3-Chloro-7-methyl-1H-indazole incorporates both a 3-chloro and a 7-methyl group, a combination that yields a unique steric and electronic environment not found in its monosubstituted counterparts [1]. The chlorine atom at position 3 can significantly alter the compound's lipophilicity and hydrogen-bonding capacity, while the methyl group at position 7 introduces steric hindrance that can profoundly impact binding to biological targets [2]. Simply interchanging this compound with a generic indazole building block risks compromising the intended activity, selectivity, and pharmacokinetic profile of the final drug candidate. The following quantitative evidence demonstrates these critical differentiations.

Quantitative Differentiation Evidence for 3-Chloro-7-methyl-1H-indazole Against Closest Analogs


C3-Chlorination of Indazole Reduces NOS Inhibitory Potency by Over 100-Fold Relative to 7-Nitro Indazole

In a direct comparative study of rat cerebellar nitric oxide synthase (NOS) inhibition, 3-chloro indazole demonstrated an IC50 value of 100.0 ± 5.5 µM, whereas the potent inhibitor 7-nitro indazole (7-NI) exhibited an IC50 of 0.9 ± 0.1 µM [1]. This represents a 111-fold decrease in inhibitory potency for the 3-chloro substituted analog. This stark difference highlights the critical role of the 3-position substituent in modulating NOS inhibition, where chloro substitution dramatically reduces activity compared to a nitro group.

Nitric Oxide Synthase Enzyme Inhibition Neuroscience

7-Methyl Substitution Enhances CGRP Binding Affinity by 30-Fold Compared to Unsubstituted Indazole Core

In a study evaluating indazole-based CGRP receptor antagonists, a compound derived from the 7-methylindazole core (Compound 3) exhibited a 30-fold increase in CGRP binding potency compared to its unsubstituted indazole analog (Compound 1) [1]. This demonstrates that the introduction of a methyl group at the 7-position is a critical structural modification for enhancing target engagement in this receptor system.

CGRP Antagonist Migraine GPCR

3-Chloro-1H-Indazole-Based Thiadiazole Derivatives Exhibit Dual Enzyme Inhibition Surpassing Clinical Standards

A series of 15 novel 3-chloro-1H-indazole-based 1,3,4-thiadiazole derivatives were synthesized and evaluated. Compound 4 demonstrated potent dual inhibitory activity with an IC50 of 4.70 ± 1.34 µM against thymidine phosphorylase (TP) and an IC50 of 1.38 ± 0.46 µM against α-glucosidase [1]. This compound outperformed the standard TP inhibitor 7-deazaxanthine (IC50 = 12.42 ± 1.27 µM) by 2.6-fold and the clinical antidiabetic drug acarbose (IC50 = 5.97 ± 0.35 µM) by 4.3-fold. This highlights the potential of the 3-chloroindazole scaffold for developing highly potent dual-target inhibitors.

Thymidine Phosphorylase α-Glucosidase Diabetes Cancer

Indazole Core Structure Is a Privileged Scaffold for Kinase Inhibition Across Multiple Cancer Targets

Numerous indazole derivatives have been developed as potent inhibitors of various protein kinases, including tyrosine kinase, cyclin-dependent kinase, Aurora kinase, EGFR, and VEGFR, with applications against breast, non-small cell lung, and colon cancers . The indazole ring system effectively mimics the purine core of ATP, enabling competitive binding at the catalytic sites of these kinases . This class-level property establishes indazoles as a privileged scaffold in anticancer drug discovery.

Kinase Inhibitor Oncology Medicinal Chemistry

High-Value Application Scenarios for 3-Chloro-7-methyl-1H-indazole in Drug Discovery


Oncology Kinase Inhibitor Lead Optimization

As a privileged scaffold for kinase inhibition, 3-Chloro-7-methyl-1H-indazole is ideally suited as a starting point for synthesizing libraries of novel kinase inhibitors [1]. The chlorine and methyl substituents provide distinct vectors for further functionalization and SAR exploration. Researchers can leverage the well-established ATP-mimetic properties of the indazole core to design competitive inhibitors targeting specific kinases implicated in cancer, such as EGFR, VEGFR, or Aurora kinases [2]. The quantitative data from related 3-chloroindazole derivatives demonstrates the potential to achieve potent enzyme inhibition (IC50 values in the low micromolar range) with optimized substituents [3].

Development of CGRP Receptor Antagonists for Migraine

The 7-methyl substitution on the indazole core has been shown to confer a 30-fold increase in CGRP binding potency [1]. Therefore, 3-Chloro-7-methyl-1H-indazole is a highly strategic building block for the development of next-generation CGRP receptor antagonists, a validated class of therapeutics for migraine prevention and treatment. The 3-chloro group offers an additional handle for modulating physicochemical properties and target selectivity, potentially leading to orally bioavailable small molecule CGRP antagonists.

Design of Dual-Target Enzyme Inhibitors for Metabolic Disorders

The 3-chloroindazole core has been successfully employed to create potent dual inhibitors of thymidine phosphorylase and α-glucosidase, enzymes relevant to cancer and diabetes, respectively [1]. 3-Chloro-7-methyl-1H-indazole can serve as a direct precursor for synthesizing novel thiadiazole or other heterocyclic hybrids. The 7-methyl group may further modulate the activity and selectivity of these dual-target inhibitors, offering a path to optimized therapeutic agents for complex metabolic diseases.

Selective Scaffold for Avoiding NOS Inhibition

In drug discovery programs where nitric oxide synthase (NOS) inhibition is an undesired off-target effect, 3-Chloro-7-methyl-1H-indazole represents a safer alternative to more potent NOS inhibitors like 7-nitro indazole [1]. The quantitative data show that 3-chloro substitution reduces NOS inhibitory potency by over 100-fold compared to 7-nitro substitution. Thus, this compound can be prioritized as a core scaffold when designing molecules intended for targets where NOS inhibition must be minimized, thereby improving the selectivity and safety profile of the lead series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-7-methyl-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.